

Structure-Activity Relationship of Nimbolide Analogs: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *1-Deacetylnimbolinin B*

Cat. No.: *B15562751*

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For researchers and drug development professionals investigating the therapeutic potential of **1-Deacetylnimbolinin B**, a comprehensive understanding of the structure-activity relationships (SAR) of closely related nimbolide analogs is paramount. Although direct SAR studies on **1-Deacetylnimbolinin B** are not extensively available in the public domain, the wealth of data on nimbolide, a structurally similar limonoid, offers significant insights into the chemical features crucial for its biological activity. This guide provides a comparative analysis of nimbolide analogs, summarizing key quantitative data, experimental protocols, and the signaling pathways involved.

Comparative Biological Activity of Nimbolide and its Analogs

The anticancer activity of nimbolide and its synthetic analogs has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the cytotoxic potency of these compounds. Modifications to the nimbolide scaffold have been shown to significantly impact its efficacy.

Compound	Modification	Cancer Cell Line	IC50 (μM)	Reference
Nimbolide (1)	Parent Compound	A549 (Lung)	1.48	[1]
MCF-7 (Breast)	-	[1]		
MDA-MB-231 (Breast)	-	[1]		
HCT15 (Colon)	-	[1]		
Analog 3a	Dimerization via Glaser coupling at C-28	A549 (Lung)	0.23	[1]
Nimbolide Analogs	Various modifications on the E-ring and enone moieties	UWB1 (Ovarian)	Varies	

Key Findings from SAR Studies:

- **Modifications at the 28th Position:** A series of novel nimbolide derivatives with various substitutions at the 28th position were synthesized using Sonogashira and Glaser coupling reactions. Among these, a dimeric analog (3a) synthesized via Glaser coupling exhibited significantly more potent activity against A549 lung cancer cells (IC50 = 0.23 μM) compared to the parent nimbolide (IC50 = 1.48 μM) and the standard drug doxorubicin (IC50 = 0.82 μM).
- **Importance of the E-ring and Enone Moieties:** Studies on various nimbolide analogs have indicated that both five-membered and six-membered E-ring analogs are active. The enone moieties within the nimbolide structure have also been identified as crucial for its biological activity.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on nimbolide analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

- **Cell Culture:** Human cancer cell lines (e.g., A549, MCF-7, MDA-MB-231, HCT15) and a normal cell line (e.g., HEK) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- **Compound Treatment:** Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the nimbolide analogs for a specified period (e.g., 48 hours).
- **MTT Addition:** After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
- **Formazan Solubilization:** The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC₅₀ Calculation:** The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curves.

Apoptosis Analysis by Flow Cytometry

- **Cell Treatment:** Cancer cells are treated with the test compounds for a specified time.
- **Cell Staining:** The treated cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- **Flow Cytometry:** The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

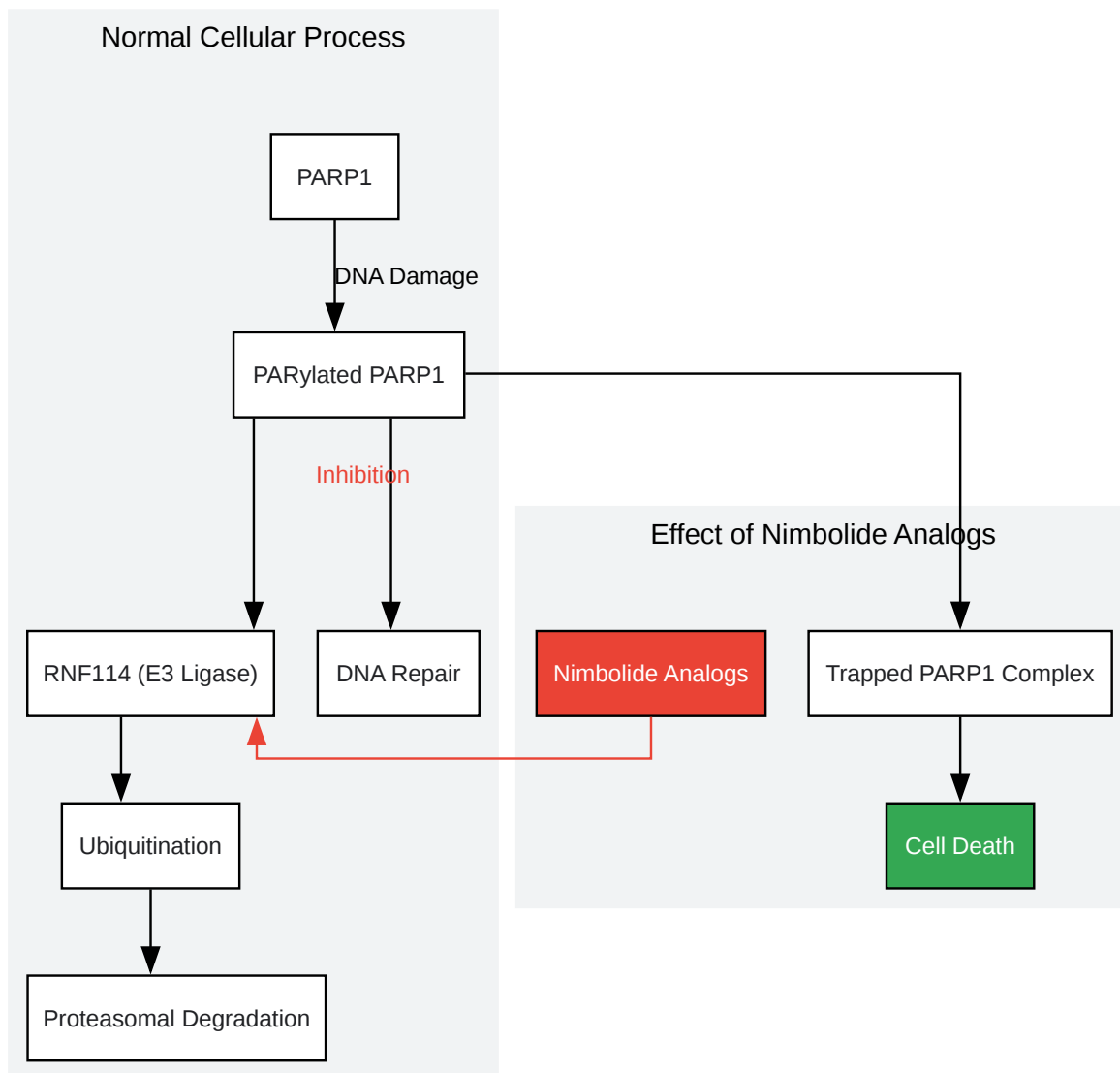
Cell Cycle Analysis

- **Cell Treatment and Fixation:** Cells are treated with the compounds, harvested, and fixed in cold ethanol.
- **Staining:** The fixed cells are washed and stained with a solution containing PI and RNase.
- **Flow Cytometry:** The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways and Molecular Mechanisms

Nimbolide and its analogs exert their anticancer effects by modulating various signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective derivatives.

A key mechanism of action for nimbolide is the induction of "supertrapping" of poly(ADP-ribose) polymerase 1 (PARP1). This is achieved through the covalent inhibition of the E3 ligase RNF114, which is involved in the poly(ADP)-ribosylation (PARylation)-dependent ubiquitination pathway. By inhibiting RNF114, nimbolide prevents the degradation of PARylated PARP1, leading to its accumulation on DNA and causing DNA damage and cell death, particularly in cancer cells with deficiencies in DNA repair pathways like BRCA mutations.



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Caption: Signaling pathway of nimbolide-induced PARP1 trapping.

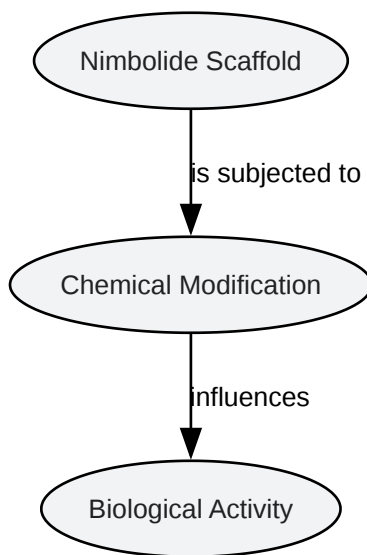
The workflow for the synthesis and evaluation of nimbolide analogs typically follows a structured process from design to biological testing.



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Caption: Experimental workflow for nimbolide analog development.

The logical relationship in the structure-activity studies of nimbolide analogs aims to correlate specific chemical modifications with changes in biological activity.



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References

- 1. Design, synthesis and cytotoxic activity studies of alkyne linked analogues of Nimbolide - PubMed [pubmed.ncbi.nlm.nih.gov]
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